Cyclohexane, hexachloro-
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Overview
Description
Cyclohexane, hexachloro- (C6H6Cl6), also known as hexachlorocyclohexane, is a polyhalogenated organic compound. It consists of a six-carbon ring with one chlorine and one hydrogen attached to each carbon. This compound has several stereoisomers, which differ by the stereochemistry of the chlorine substituents on the cyclohexane ring .
Preparation Methods
Cyclohexane, hexachloro- is typically prepared through the chlorination of benzene. This process involves the addition of chlorine to benzene under radical addition conditions, such as photochlorination (Cl2, hν) or thermal chlorination (Cl2, Δ, high pressure). The reaction proceeds through three successive radical dichlorination steps, resulting in the formation of hexachlorocyclohexane isomers .
Industrial production methods involve the catalytic hydrogenation of benzene to cyclohexane, followed by chlorination. The hydrogenation process uses a hydrogenation catalyst and occurs in a distillation tower, where benzene and hydrogen are introduced from opposite ends. The reaction is conducted under high temperature and pressure conditions .
Chemical Reactions Analysis
Cyclohexane, hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert hexachlorocyclohexane to less chlorinated cyclohexanes.
Substitution: Electrophilic substitution reactions can replace chlorine atoms with other substituents, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexane, hexachloro- has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexane, hexachloro- varies depending on its isomer. For example, gamma-hexachlorocyclohexane (lindane) acts as a central nervous system stimulant by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to neuronal hyperexcitation . This results in its insecticidal properties. Other isomers may have different mechanisms of action based on their specific molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclohexane, hexachloro- can be compared with other similar compounds, such as:
Hexachlorobenzene (C6Cl6): Unlike hexachlorocyclohexane, hexachlorobenzene has a fully chlorinated benzene ring without hydrogen atoms.
Pentachlorocyclohexane (C6H7Cl5): This compound has one less chlorine atom than hexachlorocyclohexane and exhibits different chemical properties and reactivity.
Tetrachlorocyclohexane (C6H8Cl4): With two fewer chlorine atoms, tetrachlorocyclohexane has distinct chemical behavior and applications compared to hexachlorocyclohexane.
The uniqueness of cyclohexane, hexachloro- lies in its multiple stereoisomers and their varied applications in different fields .
Properties
Molecular Formula |
C18H18Cl18 |
---|---|
Molecular Weight |
872.5 g/mol |
IUPAC Name |
1,1,2,3,3,4-hexachlorocyclohexane;1,1,2,3,4,5-hexachlorocyclohexane;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/3C6H6Cl6/c7-2-1-6(11,12)5(10)4(9)3(2)8;7-3-1-2-5(9,10)4(8)6(3,11)12;7-1-2(8)4(10)6(12)5(11)3(1)9/h2-5H,1H2;3-4H,1-2H2;1-6H |
InChI Key |
REDUMVQOCNAQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1Cl)(Cl)Cl)Cl)(Cl)Cl.C1C(C(C(C(C1(Cl)Cl)Cl)Cl)Cl)Cl.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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